molecular formula C5H10N2O B1588561 3-Methylpiperazin-2-one CAS No. 23936-11-0

3-Methylpiperazin-2-one

Cat. No. B1588561
CAS RN: 23936-11-0
M. Wt: 114.15 g/mol
InChI Key: BSPUWRUTIOUGMZ-UHFFFAOYSA-N
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Description

3-Methylpiperazin-2-one (3MPO) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound with numerous applications, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

The piperazine moiety, which includes “3-Methylpiperazin-2-one”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Synthetic Methodologies

The chemical reactivity of piperazine-based synthons, which includes “3-Methylpiperazin-2-one”, facilitates its insertion into the molecule . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed . For example, the synthesis of a certain compound started with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one .

Kinase Inhibitors

Piperazine-containing drugs, including “3-Methylpiperazin-2-one”, are often used as kinase inhibitors . Kinase inhibitors are a type of cancer treatment that blocks certain proteins called kinases that help control cell growth.

Receptor Modulators

“3-Methylpiperazin-2-one” can be used in the synthesis of receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells. They are used in a variety of therapeutic areas.

Reductive Amination

“3-Methylpiperazin-2-one” can be used in reductive amination processes . Reductive amination is a method of converting aldehydes or ketones into amines by adding a nitrogen atom.

Finkelstein Alkylation

“3-Methylpiperazin-2-one” can be used in Finkelstein alkylation . This is a type of chemical reaction where an alkyl halide is converted to another alkyl halide by reacting with a metal halide salt.

Amide Bond Formation

“3-Methylpiperazin-2-one” can be used in amide bond formation . Amide bonds are a type of covalent bond that is often found in organic compounds, particularly in proteins.

Aromatic Nucleophilic Substitution

“3-Methylpiperazin-2-one” can be used in aromatic nucleophilic substitution reactions . This is a type of substitution reaction where a nucleophile replaces a group on an aromatic ring.

properties

IUPAC Name

3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUWRUTIOUGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408401
Record name 3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23936-11-0, 78551-38-9
Record name 3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Methyl-2-ketopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methyl-2-ketopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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